2-Ethyl-5-((3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Structural Isomerism
The compound’s IUPAC name, 2-ethyl-5-[(3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl]thiazolo[3,2-b]triazol-6-ol , is derived through hierarchical prioritization of functional groups and substituents. The parent heterocycle is thiazolo[3,2-b]triazol-6-ol , a fused bicyclic system comprising a thiazole ring (positions 1–3) and a 1,2,4-triazole ring (positions 4–6). The numbering follows the fused-ring convention, with the sulfur atom at position 1 and the hydroxyl group at position 6.
Key substituents include:
- An ethyl group at position 2 of the thiazole ring.
- A bis-substituted methyl group at position 5, bearing:
- A 3-methylpiperidin-1-yl moiety (a six-membered nitrogen heterocycle with a methyl group at position 3).
- A 3-(trifluoromethyl)phenyl group (a benzene ring with a trifluoromethyl substituent at the meta position).
Structural isomerism arises from three potential sources:
- Positional isomerism : Variations in substituent placement on the phenyl ring (e.g., 2- or 4-trifluoromethyl substitution) or piperidine ring (e.g., 2- or 4-methyl substitution).
- Tautomerism : The hydroxyl group at position 6 may exhibit keto-enol tautomerism, though X-ray crystallographic data for analogous compounds suggest enol dominance in the solid state.
- Stereoisomerism : The asymmetric carbon in the methylene bridge (–CH(piperidinyl)(phenyl)–) creates two enantiomers. However, synthetic routes using achiral intermediates typically yield racemic mixtures unless resolved chromatographically.
Crystallographic Analysis and Conformational Dynamics
While direct crystallographic data for this specific compound are unavailable, insights can be extrapolated from related thiazolotriazole derivatives. For example, 2-ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b]triazol-6-ol (PubChem CID: 18576011) crystallizes in a monoclinic system with space group P2₁/c and Z = 4. Key features include:
| Parameter | Value for Analogous Compound |
|---|---|
| Bond length (C–S) | 1.74 Å |
| Bond angle (N–C–N) | 112.3° |
| Dihedral angle (thiazole-triazole) | 4.8° |
The conformational dynamics of the title compound are influenced by:
- Piperidine ring puckering : The 3-methyl group induces a chair conformation with axial methyl orientation, reducing steric clash with the methylene bridge.
- Trifluoromethylphenyl orientation : The –CF₃ group adopts a coplanar arrangement with the benzene ring to maximize π-system conjugation, as observed in similar aryl-trifluoromethyl systems.
- Hydrogen bonding : The hydroxyl group at position 6 forms an intramolecular hydrogen bond with the adjacent triazole nitrogen (O–H···N ≈ 2.1 Å), stabilizing the enol tautomer.
Comparative Structural Analysis With Related Thiazolotriazole Derivatives
The structural uniqueness of this compound becomes evident when compared to derivatives such as 2-ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b]triazol-6-ol (CAS: 886911-83-7) and 5-ylidene-thiazolo[3,2-b]triazol-6-ones .
Table 1: Structural Comparisons of Thiazolotriazole Derivatives
Key differences include:
- Electronic effects : The –CF₃ group in the title compound exerts stronger electron-withdrawing effects (–I, –σ) compared to the furan’s electron-donating oxygen.
- Steric profile : The 3-methylpiperidinyl group creates a bulkier environment than 4-ethylpiperazinyl, potentially influencing binding pocket interactions.
- Tautomeric stability : The 6-ol derivative exists predominantly in the enol form, while 6-one analogs favor keto tautomers, altering hydrogen-bonding capacity.
Properties
IUPAC Name |
2-ethyl-5-[(3-methylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4OS/c1-3-15-24-19-27(25-15)18(28)17(29-19)16(26-9-5-6-12(2)11-26)13-7-4-8-14(10-13)20(21,22)23/h4,7-8,10,12,16,28H,3,5-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKNHVZUQMFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCCC(C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the ethyl and piperidinyl groups. Common reagents used in these reactions include ethylating agents, piperidine, and trifluoromethylbenzyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-((3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidinyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
The compound exhibits several biological activities, making it a subject of interest in pharmacological research.
Therapeutic Applications
Research indicates that this compound has potential applications in various therapeutic areas:
Antitumor Activity
Studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antitumor properties. For instance:
- Case Study : A related thiazolo[3,2-b][1,2,4]triazole derivative showed a marked reduction in tumor size in xenograft models when administered at specific dosages. This suggests that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity. The thiazole and triazole moieties are known for their effectiveness against bacterial and fungal infections.
Metabolic Regulation
Compounds targeting PPARs have been shown to improve insulin sensitivity and lipid profiles in diabetic models. This indicates the potential for metabolic regulation.
| Activity Type | Description |
|---|---|
| Antitumor | Induces apoptosis and inhibits proliferation in cancer cells |
| Antimicrobial | Effective against bacterial and fungal infections |
| Metabolic Regulation | Improves insulin sensitivity and lipid profiles |
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Compound A : 2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol (RN: 887218-78-2)
- Key Differences :
- The 3-(trifluoromethyl)phenyl group in the target compound is replaced with a 2-fluorophenyl substituent.
- Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, while the 2-fluoro substitution introduces moderate electron withdrawal with ortho steric effects.
- Pharmacological Implications: Fluorinated aromatic groups enhance metabolic stability and membrane permeability, but the 2-fluoro substitution may reduce steric hindrance compared to the bulkier trifluoromethyl group .
Compound B : 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- Key Differences :
- Core Heterocycle : The triazolo-thiadiazole system replaces the thiazolo-triazole core.
- Substituents : A 4-isobutylphenyl group replaces the 3-(trifluoromethyl)phenyl moiety, and the piperidinyl group is absent.
- Bioactivity : This compound exhibits antimicrobial and anti-inflammatory activities, attributed to the triazole-thiadiazole core and lipophilic isobutylphenyl substituent .
Structural and Functional Analysis
Table 1: Comparative Analysis of Structural Features and Bioactivities
Key Observations :
Planarity: The triazolo-thiadiazole system in Compound B is nearly planar (max deviation: 0.013 Å), which enhances crystallinity and packing efficiency. The planarity of the target compound’s core remains uncharacterized but likely influences solubility .
Substituent Effects: Trifluoromethyl vs. Piperidinyl vs. Isobutylphenyl: The 3-methylpiperidinyl group introduces basicity (pKa ~8–9), enabling protonation at physiological pH, whereas the isobutylphenyl group in Compound B enhances hydrophobicity and membrane partitioning .
Synthetic Routes :
- Compound B was synthesized via POCl₃-mediated condensation, a method likely applicable to the target compound by substituting the carboxylic acid precursor with a trifluoromethylphenyl derivative .
Biological Activity
The compound 2-Ethyl-5-((3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Research indicates that this compound functions primarily as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in regulating cellular metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex, which is vital for converting pyruvate into acetyl-CoA. Inhibition of PDHK can lead to increased glucose oxidation and reduced lactate production, thus having implications for metabolic disorders and cancer therapy .
Antimicrobial Activity
A study focused on the antimicrobial properties of thiazole derivatives, including similar compounds to our target molecule, demonstrated significant activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic processes .
Anticancer Activity
The compound has shown promise in preclinical studies targeting mutant p53 pathways. By enhancing the binding affinity of mutant p53 to DNA, it potentially restores normal apoptotic functions in cancer cells. This mechanism suggests a dual role: promoting apoptosis in cancerous cells while sparing normal cells .
Study 1: Inhibition of PDHK
In a controlled laboratory setting, 2-Ethyl-5-((3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol was tested on various cancer cell lines. The results indicated a dose-dependent inhibition of PDHK activity, leading to decreased lactate production and increased cellular respiration rates .
Study 2: Antimicrobial Testing
A series of tests were conducted where the compound was applied to cultures of Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial activity .
Data Table: Biological Activities Overview
Q & A
Q. What are the standard synthetic routes for synthesizing thiazolo-triazole derivatives?
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:
- Reacting substituted thiol-triazole precursors with aromatic acid chlorides or maleimides under reflux in acetic acid (e.g., ).
- Utilizing heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C to enhance yield and selectivity for trifluoromethyl-substituted intermediates .
- Purification via recrystallization (water/ethanol or DMF/EtOH mixtures) and validation by TLC .
Q. How is structural characterization performed for such compounds?
Key techniques include:
- IR spectroscopy : Identification of functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Chemical shifts for trifluoromethyl (δ ~120–125 ppm in ¹³C) and piperidinyl protons (δ ~1.5–3.0 ppm in ¹H) .
- Elemental analysis : Confirming stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What strategies optimize reaction yields for trifluoromethyl-substituted heterocycles?
- Catalyst selection : Acidic clays (e.g., Bleaching Earth Clay) improve electrophilicity of CF₃ groups in PEG-400, reducing side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF, POCl₃) stabilize intermediates during cyclization .
- Temperature control : Stepwise heating (70–80°C for condensation, 100–110°C for cyclization) minimizes decomposition .
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
- Metabolic profiling : Assess hepatic metabolism using microsomal assays to identify active/inactive metabolites .
- Dose adjustment : In vivo models (e.g., acetic acid-induced writhing test) may require higher doses due to bioavailability limitations .
- Target validation : Molecular docking (e.g., against 14-α-demethylase lanosterol, PDB: 3LD6) confirms target engagement despite in vitro potency variations .
Q. What computational methods predict biological targets?
- Molecular docking : Software like AutoDock Vina evaluates binding affinities to enzymes (e.g., fungal lanosterol demethylases) .
- Pharmacophore modeling : Aligns triazole-thiadiazole cores with known inhibitors (e.g., celecoxib analogs) to prioritize synthesis targets .
Q. How to design analogs with improved pharmacokinetics?
- Lipophilicity tuning : SwissADME predicts logP values; introducing hydrophilic groups (e.g., carboxylates) enhances solubility without losing activity .
- Prodrug strategies : Esterification of hydroxyl groups (e.g., ethyl esters) improves membrane permeability, as seen in pyrazolyl-triazole derivatives .
Q. How to address regioselectivity in triazole-thiadiazole syntheses?
- Directing groups : Electron-withdrawing substituents (e.g., Cl, CF₃) on aryl rings guide cyclization to the desired position .
- Reagent choice : POCl₃ activates carbonyls, favoring thiadiazole ring closure over alternative pathways .
Methodological Guidance
Q. What analytical techniques confirm compound purity and identity?
- HPLC : Reverse-phase C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm ensure >95% purity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₂₀H₂₂F₃N₅OS: calculated 450.15, observed 450.14) .
- X-ray crystallography : Resolves regiochemical ambiguities in triazole-thiadiazole fused systems (e.g., dihedral angles between rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
